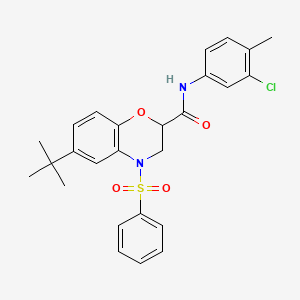
6-tert-butyl-N-(3-chloro-4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine ring using benzenesulfonyl chloride in the presence of a base.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: An organic compound with similar structural features, used in chemical synthesis and industrial applications.
Benzenesulfonyl chloride: A related compound used in sulfonylation reactions and as an intermediate in organic synthesis.
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are used in various pharmaceutical and industrial applications.
Uniqueness
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H27ClN2O4S |
|---|---|
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-6-tert-butyl-N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H27ClN2O4S/c1-17-10-12-19(15-21(17)27)28-25(30)24-16-29(34(31,32)20-8-6-5-7-9-20)22-14-18(26(2,3)4)11-13-23(22)33-24/h5-15,24H,16H2,1-4H3,(H,28,30) |
Clave InChI |
QNVLVYUISLDRSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B11236134.png)
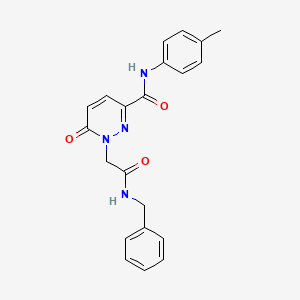
![N-(4-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11236147.png)
![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B11236151.png)
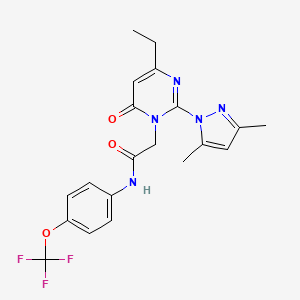
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11236167.png)
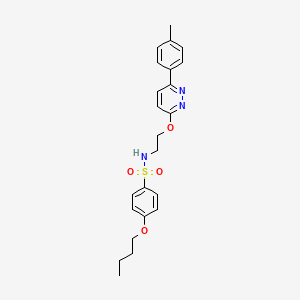
![N~4~-(3-fluorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11236177.png)
![N-(2-Methoxy-5-methylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11236180.png)
![2-(2-Phenylethyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11236192.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11236193.png)
![N-(3-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11236196.png)
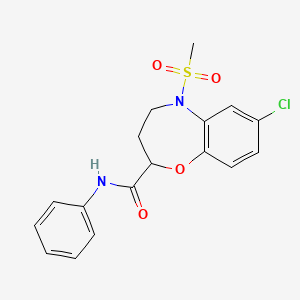
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B11236198.png)
